N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide
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Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis methods have been developed for efficiently producing tetrazolyl pyrazole amides, which show promising activities including bactericidal, pesticidal, herbicidal, and antimicrobial activities. This innovative approach significantly reduces reaction time compared to traditional methods, demonstrating the compound's utility in rapid synthesis protocols (Hu, Wang, Zhou, & Xu, 2011).
Catalyst-Free Synthetic Approaches
Catalyst-free synthesis of novel compound derivatives has been achieved through 1,3-dipolar cycloaddition, showcasing the compound's flexibility in chemical reactions and potential for generating a variety of biologically active molecules without the need for catalysts (Liu, Xu, Sun, Lu, & Guo, 2014).
Antitumor Agents
Certain derivatives have been designed and synthesized with the aim of inhibiting tumor growth. For example, benzothiazole derivatives have exhibited selective cytotoxicity against tumorigenic cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Synthesis of Pyrazole Derivatives
The compound has served as a key intermediate in the synthesis of various pyrazole derivatives, which are explored for their potential applications in medicinal chemistry, including acting as synthetic ligands with affinity for DNA, comparable to natural DNA-binding proteins (Wurtz, Turner, Baird, & Dervan, 2001).
Antimicrobial Activity
Research has also focused on the synthesis of pyrazole-1-carboxamide derivatives, examining their antimicrobial activities against various bacterial and fungal strains. This showcases the compound's potential as a foundation for developing new antimicrobial agents (Sharshira & Hamada, 2011).
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15-11-4-5-17-7-9(11)10(14-15)6-13-12(16)8-2-3-8/h8H,2-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONUSIJJPAXTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.